

The PROTAC MS147: A Targeted Approach to Modulating H2AK119 Monoubiquitination

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Compound of Interest

Compound Name: MS147

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Abstract

Histone H2A monoubiquitination at lysine 119 (H2AK119ub) is a critical epigenetic modification primarily catalyzed by the Polycomb Repressive Complex 1 (PRC1). This mark plays a pivotal role in gene silencing and is implicated in various cancers, making the components of the PRC1 complex attractive therapeutic targets. **MS147** is a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the core PRC1 catalytic components, BMI1 and RING1B. By hijacking the cell's natural protein disposal machinery, **MS147** offers a potent and selective method for reducing H2AK119ub levels, thereby providing a valuable tool for both basic research and therapeutic development. This guide provides a comprehensive overview of **MS147**'s mechanism of action, its quantitative effects on H2AK119 monoubiquitination, and detailed protocols for its experimental application.

Introduction to H2AK119 Monoubiquitination and PRC1

H2AK119 monoubiquitination is a key repressive histone mark that is essential for the maintenance of transcriptional silencing and cellular identity.^{[1][2]} This modification is deposited by the E3 ubiquitin ligase activity of the PRC1 complex.^{[3][4]} The catalytic core of the most common form of PRC1 consists of the RING1A or RING1B proteins in complex with a BMI1 (or other PCGF) protein.^{[3][5]} Dysregulation of PRC1 activity and aberrant H2AK119ub levels

have been linked to the development and progression of numerous cancers, highlighting the therapeutic potential of targeting this pathway.[\[3\]](#)[\[5\]](#)

MS147: A PROTAC Targeting PRC1

MS147 is a heterobifunctional molecule, a PROTAC, that induces the degradation of the PRC1 components BMI1 and RING1B.[\[6\]](#) It achieves this by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2).[\[6\]](#) The interaction between PRC1 and PRC2 allows **MS147**, through its EED-binding moiety, to bring the VHL E3 ligase into close proximity with BMI1 and RING1B, leading to their ubiquitination and subsequent proteasomal degradation.[\[6\]](#) This targeted degradation of the PRC1 catalytic subunits results in a significant and selective reduction of global H2AK119ub levels.[\[5\]](#)

Quantitative Effects of MS147 on H2AK119 Monoubiquitination

The efficacy of **MS147** has been demonstrated through various in vitro studies. The key quantitative data are summarized in the tables below.

Parameter	Value	Target	Reference
Dissociation Constant (Kd)	3.0 μ M	EED	[6]
Dissociation Constant (Kd)	450 nM	VHL	[6]

Table 1: Binding Affinities of **MS147**

The treatment of cancer cell lines with **MS147** leads to a dose- and time-dependent reduction in the levels of BMI1, RING1B, and consequently, H2AK119ub.

Cell Line	Treatment Time	Effect on Protein Levels	Reference
K562	4 hours	Degradation of BMI1 observed	
K562	8 hours	Degradation of RING1B observed	
K562	Time-dependent	Decrease in H2AK119ub levels	

Table 2: Time-Dependent Effects of **MS147** in K562 Cells

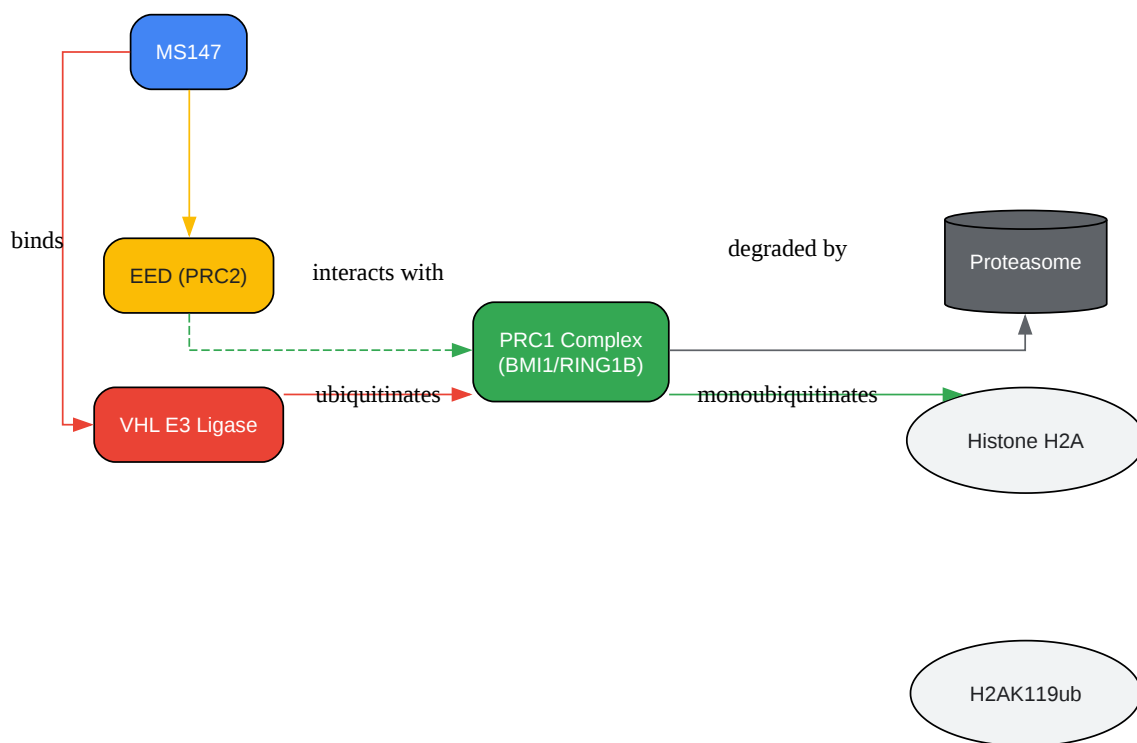
Cell Line	Concentration	Effect on Protein Levels	Reference
K562	Concentration-dependent	Degradation of BMI1 and RING1B	
K562	Concentration-dependent	Reduction of H2AK119ub	
K562	5 and 7.5 μ M (24h)	Preferential degradation of BMI1 and RING1B over EED	

Table 3: Concentration-Dependent Effects of **MS147** in K562 Cells

Importantly, **MS147** demonstrates high selectivity, as it does not significantly affect the levels of H3K27me3, the histone mark deposited by the PRC2 complex.[5]

Signaling Pathway and Mechanism of Action

The mechanism by which **MS147** reduces H2AK119 monoubiquitination is a clear and direct pathway involving targeted protein degradation.



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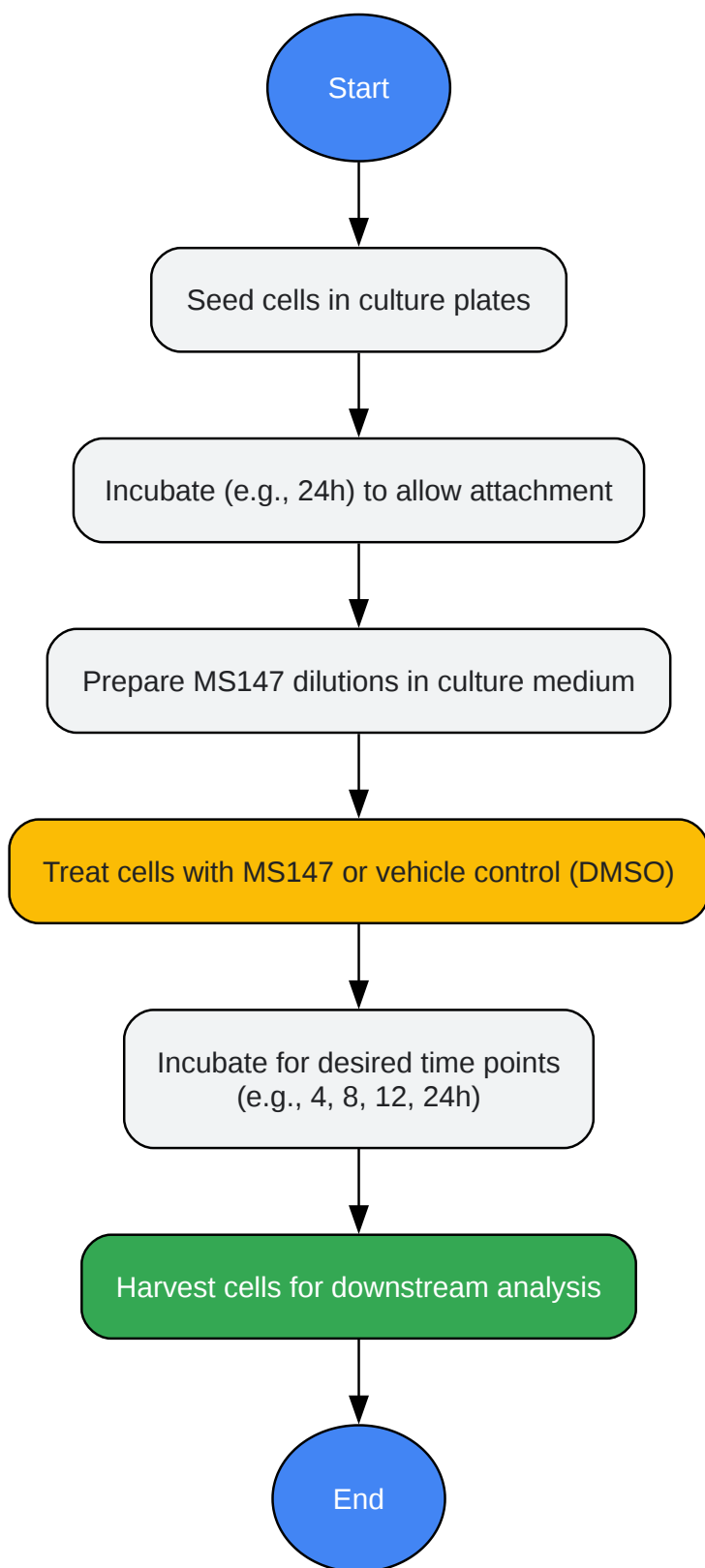
Caption: Mechanism of **MS147**-induced degradation of PRC1 and reduction of H2AK119ub.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of **MS147** on H2AK119 monoubiquitination.

Cell Culture and MS147 Treatment

This protocol outlines the general procedure for treating cultured cells with **MS147**.



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